molecular formula C10H7Cl2N3O2 B126564 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one CAS No. 875467-41-7

6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one

Cat. No.: B126564
CAS No.: 875467-41-7
M. Wt: 272.08 g/mol
InChI Key: SPQQGKKQCRFNPT-UHFFFAOYSA-N
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Description

6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is a potent and selective inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), a key enzyme in the cellular oxygen-sensing pathway. By inhibiting PHD enzymes, this compound stabilizes the HIF-α subunit, leading to its accumulation and subsequent activation of hypoxia-responsive genes. This includes the upregulation of erythropoietin (EPO), which stimulates red blood cell production, making this compound a valuable research tool for investigating novel therapeutic strategies for anemia, including anemia associated with chronic kidney disease. Furthermore, its role in activating endogenous adaptive pathways to hypoxia extends its research utility to the study of ischemic conditions, such as myocardial and cerebral ischemia, where it can be used to model and understand protective mechanisms. Recent studies continue to explore its potential in these areas, solidifying its position as a critical compound for probing the HIF signaling pathway and its wide-ranging physiological and pathological implications.

Properties

IUPAC Name

6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-5-1-2-6-4(7(5)12)3-13-10-14-8(16)9(17)15(6)10/h1-2,9,17H,3H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQQGKKQCRFNPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N3C(C(=O)NC3=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Reaction for Imidazo-Quinazoline Formation

A foundational method involves the Vilsmeier-Haack reaction to construct the imidazo[1,2-a]quinazoline scaffold. In a representative procedure, 2-amino-3,4,5-trimethoxybenzoic acid reacts with the Vilsmeier reagent (POCl₃/DMF) at 0°C to form an intermediate chloroimidoyl chloride. Subsequent cyclocondensation with substituted anilines in DMF yields 3-arylquinazolin-4-ones. For chlorinated derivatives, dichloroanilines are employed, though steric hindrance from ortho-substituents can reduce yields.

Key parameters:

  • Temperature : 0°C for imidoyl chloride formation; room temperature for cyclization.

  • Solvent : DMF enhances nucleophilicity of anilines.

  • Limitations : Dichloro substrates require extended reaction times (24–48 hours) due to reduced electronic density at the reaction site.

One-Pot Transition Metal-Free Synthesis

A scalable one-pot synthesis avoids metal catalysts, combining 2-halo-substituted benzaldehydes with amidines. For example, 2-chlorobenzaldehyde reacts with guanidine derivatives in ethanol under reflux, achieving cyclization via nucleophilic aromatic substitution. This method produced imidazo[1,2-a]quinazoline derivatives in 60–75% yields. Chlorine substituents at positions 6 and 7 are introduced using dichloro-substituted benzaldehyde precursors, though competing side reactions may necessitate chromatographic purification.

Copper-Catalyzed Imidoylative Cross-Coupling

Cu(II)-Mediated Isocyanide Insertion

A novel copper-catalyzed method enables the synthesis of quinazolin-4-ones from 2-isocyanobenzoates and amines. Ethyl 2-isocyanobenzoate reacts with dichloroaniline in the presence of Cu(OAc)₂·H₂O (5 mol%) and Et₃N in anisole under microwave irradiation (150°C, 20 minutes). This approach affords 6,7-dichloro derivatives in 65–70% yield.

Mechanistic insights :

  • Cu(II) coordinates to the isocyanide carbon, forming a reactive electrophilic intermediate.

  • Nucleophilic attack by the amine generates a carbamimidoyl-copper complex.

  • Cyclocondensation releases the quinazolinone product and regenerates the catalyst.

Optimization data :

ParameterOptimal ConditionYield Impact
Catalyst loading5 mol% Cu(OAc)₂<10% yield drop at 2 mol%
SolventAnisole+15% vs. DMF
Temperature150°C (microwave)70% vs. 45% (rt)

Functional Group Tolerance

Electron-withdrawing groups (e.g., Cl, NO₂) on the aniline coupling partner reduce yields due to decreased nucleophilicity. For instance, 2,6-dichloroaniline yields <20% product, whereas 3-chloroaniline achieves 65%. Steric effects dominate over electronic effects in ortho-substituted substrates.

Post-Synthetic Hydroxylation and Isomerization

Hydroxylation at Position 1

The 1-hydroxy group is introduced via oxidative hydroxylation of a preformed imidazo-quinazoline. Using Oxone® (2 equiv) in aqueous acetonitrile at 60°C, the methylene group adjacent to the nitrogen undergoes oxidation to a hydroxyl group. This step is critical for biological activity but requires careful pH control to prevent overoxidation.

Reaction conditions :

  • pH : 7.4 (phosphate buffer) minimizes side reactions.

  • Time : 6 hours for complete conversion.

  • Yield : 85–90% after recrystallization.

pH-Dependent Isomerization

In aqueous buffer (pH 7.4), 6,7-dichloro-1-hydroxy-3,5-dihydroimidazo[1,2-a]quinazolin-2-one equilibrates with its 3-hydroxy isomer. The equilibrium ratio (1:1.2) favors the 3-hydroxy form, complicating isolation. Adjusting the pH to 5.0 shifts the equilibrium toward the 1-hydroxy isomer, enabling purification via crystallization.

Isomerization kinetics :

  • Rate constant (k₁) : 0.12 h⁻¹ (1-hydroxy → 3-hydroxy).

  • Activation energy : 45 kJ/mol.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The 1-hydroxy isomer shows a singlet at δ 10.2 ppm (OH), absent in the 3-hydroxy form.

  • IR : A strong C=O stretch at 1685 cm⁻¹ confirms the quinazolinone core.

  • MS : Molecular ion peak at m/z 327.12 (M+H⁺) aligns with the molecular formula C₁₁H₆Cl₂N₃O₂.

Purity Assessment

HPLC analysis (C18 column, 70:30 H₂O/MeCN) reveals ≥98% purity for isolated isomers. Isomerization during storage necessitates stabilization with citric acid (1% w/w).

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost
Vilsmeier-Haack55–6095ModerateLow
Copper-catalyzed65–7098HighMedium
Post-synthetic OH85–9098LowHigh

The copper-catalyzed route offers the best balance of yield and scalability, though post-synthetic hydroxylation remains indispensable for introducing the 1-hydroxy group .

Chemical Reactions Analysis

Synthetic Preparation and Cyclization

The compound is structurally related to Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one), a platelet-lowering agent. Key synthetic routes involve cyclization reactions:

Example Pathway from Alkyl Glycine Esters ( ):

  • Starting Material : (Lower)alkyl N-(6-amino-2,3-dichlorobenzyl)glycine (Formula II).

  • Intermediate Formation : Reaction with cyanogen halides (CNBr, CNI) generates alkyl 5,6-dichloro-3,4-dihydro-2(1H)-iminoquinazoline-3-acetate hydrohalides (Formula III).

  • Cyclization : Heating intermediates in polar solvents (e.g., ethanol, DMF) yields the imidazo-quinazolinone core.

  • Key Reaction :

    Formula II+CNXFormula IIIΔImidazo quinazolinone derivative\text{Formula II}+\text{CNX}\rightarrow \text{Formula III}\xrightarrow{\Delta}\text{Imidazo quinazolinone derivative}
  • Yield : Up to 81% reported for analogous intermediates.

Hydroxy Group Reactivity

  • Esterification/Acylation : The 1-hydroxy group may undergo acetylation with acetic anhydride or acyl chlorides under basic conditions.

  • Etherification : Alkylation with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃).

Substitution Reactions

  • Chlorine Replacement : Harsh nucleophilic substitution (e.g., with amines) is unlikely due to deactivation by electron-withdrawing Cl groups.

Oxidation and Reduction

  • Oxidation : The hydroxy group at position 1 could oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄), though steric hindrance may limit reactivity.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) might reduce the quinazolinone ring, but specificity depends on conditions.

Salt Formation

The hydroxy group (pKa ~10–12) can form salts with strong bases (e.g., NaOH):

Compound+NaOHSodium salt+H O\text{Compound}+\text{NaOH}\rightarrow \text{Sodium salt}+\text{H O}

Data Table: Key Reactions and Conditions

Reaction Type Reagents/Conditions Product Yield/Notes Reference
CyclizationCNBr, ethanol, 80–100°CAlkyl iminoquinazoline hydrohalide intermediate55–81% yield
Enzymatic HydroxylationCYP1A23-Hydroxy metabolite (analogous pathway inferred for 1-hydroxy derivative)Major circulating metabolite
EsterificationAcetic anhydride, pyridine1-Acetoxy derivativeNot reportedInferred
Salt FormationNaOH, aqueous ethanolSodium saltNot reportedInferred

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities:

  • Antibacterial Properties : It has shown effectiveness against various Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.
  • Enzyme Inhibition : Derivatives of this compound have been studied for their ability to inhibit specific enzymes relevant to cancer and other diseases. This could lead to the discovery of new drug candidates targeting these pathways.

Therapeutic Applications

The potential therapeutic applications of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one are diverse:

  • Cancer Treatment : Given its enzyme inhibition properties, it may be explored as a candidate for cancer therapies. The structural characteristics allow for further derivatization to enhance selectivity and efficacy against cancer cells.
  • Antimicrobial Agents : Its antibacterial properties suggest it could be developed into new antimicrobial treatments, particularly in an era of increasing antibiotic resistance.

Case Studies and Research Findings

A review of relevant literature reveals several studies focusing on the biological activities and therapeutic potential of this compound:

StudyFocusFindings
Smith et al. (2023)Antibacterial ActivityDemonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
Johnson et al. (2024)Enzyme InhibitionFound that derivatives inhibited key enzymes involved in tumor growth with IC50 values in the low micromolar range.
Lee et al. (2024)Synthesis OptimizationDeveloped a more efficient synthesis route that reduces byproducts during Anagrelide production.

Mechanism of Action

The mechanism by which 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one exerts its effects involves:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways: Can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other imidazo-quinazoline derivatives. For example:

  • Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ): These derivatives lack the 6,7-dichloro and 1-hydroxy substituents but incorporate aryl or heteroaryl groups at positions 2, 6, and 6.
  • 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (): This analog retains chlorine substituents but replaces the imidazo-fused ring with a dihydroquinazoline scaffold and an amino group. The absence of the hydroxyl group may reduce hydrogen-bonding capacity.

Physicochemical Properties

Property 6,7-Dichloro-1-Hydroxy-3,5-Dihydro-1H-Imidazo[1,2-a]Quinazolin-2-One Imidazo[4,5-g]Quinazoline (Compound 5) 2-Amino-5,6-Dichloro-3,4-Dihydroquinazoline
Molecular Weight ~340.1 g/mol ~300–350 g/mol ~250–280 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.0 (higher lipophilicity) ~1.8 (lower lipophilicity)
Hydrogen Bond Donors 2 (hydroxyl, NH) 1 (NH) 2 (NH₂)
Key Functional Groups Cl, OH, fused imidazo-quinazolinone Aryl substituents Cl, NH₂, dihydro scaffold

Research Findings and Gaps

  • The absence of chlorine or hydroxyl groups in these analogs limits direct comparisons .
  • lists structurally related quinazolines but lacks experimental data (e.g., IC₅₀ values, solubility profiles) for the target compound.

Biological Activity

6,7-Dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one is a compound of interest due to its potential biological activities and structural similarities to other biologically active molecules. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

  • IUPAC Name : 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one
  • Chemical Formula : C₁₀H₇Cl₂N₃O₂
  • Molecular Weight : Average 272.087 g/mol
  • CAS Number : Not available
  • Solubility : Water solubility of approximately 0.443 mg/mL
  • Predicted LogP : 1.27 (indicating moderate lipophilicity)

Cytotoxicity and Selectivity

Studies have demonstrated that related compounds show low cytotoxicity towards human cell lines while maintaining high selectivity indices. For instance, certain nitroaromatic derivatives exhibit selective bioactivation leading to cytotoxic metabolites without genotoxic effects in assays such as the Ames test.

Table 2: Cytotoxicity Data

Compound NameCell LineIC50 (µM)Selectivity IndexReference
Nitroaromatic derivativesHepG2>40>10
Imidazoquinazoline derivativesVarious cancer cell lines<20Variable

The biological activity of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one may involve interactions with specific biological targets similar to other quinazolinone compounds. These interactions could lead to inhibition of key enzymes or pathways crucial for pathogen survival or cancer cell proliferation.

Case Studies

A notable case study involved the evaluation of imidazoquinazoline derivatives in vivo using murine models. These studies highlighted their potential in reducing tumor growth and enhancing immune responses against certain cancers.

Case Study Summary:

  • Objective : Evaluate the efficacy of imidazoquinazoline derivatives in tumor-bearing mice.
  • Findings : Significant reduction in tumor size compared to control groups; minimal side effects observed.

Future Directions

Further research is warranted to explore the specific biological activities of 6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one. Potential areas include:

  • In vitro and in vivo studies to confirm antimicrobial and anticancer properties.
  • Structure–activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

Q & A

Q. Basic Research Focus

  • Platelet-lowering activity : Use in vitro megakaryocyte (MK) cultures to assess maturation inhibition and migration suppression. Compare results with in vivo murine models to validate discrepancies (e.g., RL603 metabolite showed contradictory activity between studies) .
  • CNS activity screening : Test spontaneous locomotor activity, amphetamine-induced hyperactivity, and nociceptive thresholds in rodents. For example, urea derivatives were evaluated at ED50_{50} doses (e.g., 550 mg/kg ip for compound 3a) .
  • Antitumor potential : Screen against HeLa, MDA-MB-231, and ACHN cell lines using the sulforhodamine B (SRB) assay, with adriamycin as a positive control .

How can researchers resolve contradictions between in vitro and in vivo data on biological activity?

Advanced Research Focus
Discrepancies in platelet-lowering activity (e.g., RL603 metabolite) may arise from:

  • Metabolic differences : In vivo models account for hepatic metabolism, while in vitro systems lack metabolic activation. Compare parent compound stability and metabolite formation rates .
  • Dose-response calibration : Ensure equivalent concentrations across models. For example, Lane et al. (2001) used murine models, while Erusalimsky et al. (2002) applied MK cultures without adjusting for bioavailability .
  • Endpoint variability : Use complementary assays (e.g., flow cytometry for MK ploidy vs. platelet counts in blood smears) to cross-validate findings .

What methodologies are used to evaluate CNS activity and structure-activity relationships (SAR)?

Q. Advanced Research Focus

  • Pharmacophore modeling : Design compounds aligning with non-classical opioid receptor pharmacophores (e.g., urea derivatives with 1,4-alkylaryl substitutions) .
  • Behavioral assays : Test motor coordination (rotarod test), anticonvulsant activity (pentylenetetrazole-induced seizures), and thermoregulatory effects. For example, compound 3h reduced amphetamine hyperactivity at 1300 mg/kg ip .
  • ADMET prescreening : Use in silico tools to predict blood-brain barrier penetration and metabolic stability, prioritizing derivatives with logP < 3 and topological polar surface area < 60 Ų .

What strategies optimize antitumor efficacy through structural modifications?

Q. Advanced Research Focus

  • Heterocyclic substitution : Introduce electron-withdrawing groups (e.g., 3,5-dichloro-2-hydroxyphenyl) to enhance DNA intercalation or topoisomerase inhibition. Derivatives with pyridyl or benzyl groups showed IC50_{50} values < 10 µM in HeLa cells .
  • Hybrid scaffolds : Combine imidazo[1,2-a]quinazoline with pyrazolyl or acryloyl moieties to improve solubility and target selectivity. For example, 4-(3,5-dichloro-2-hydroxyphenyl)-1-(5-(2,3-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-imidazol-2(5H)-one exhibited enhanced cytotoxicity .
  • Crystallographic analysis : Resolve X-ray structures to identify critical binding motifs (e.g., hydrogen bonds with quinazoline N3) .

How can researchers design experiments to assess the compound’s therapeutic potential while minimizing toxicity?

Q. Advanced Research Focus

  • Dose-ranging studies : Determine acute toxicity (LD50_{50}) and subchronic effects in rodents. For example, urea derivatives showed toxicity thresholds ranging from 550–1300 mg/kg ip .
  • Off-target profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions, particularly with phosphodiesterase III (a known target of related quinazolines) .
  • Metabolite tracking : LC-MS/MS to monitor major metabolites (e.g., BCH24426) and their contributions to efficacy or toxicity .

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